molecular formula C10H13NO B1592880 Ethyl 4-methylnicotinate CAS No. 55314-29-9

Ethyl 4-methylnicotinate

Cat. No. B1592880
CAS RN: 55314-29-9
M. Wt: 163.22 g/mol
InChI Key: RZDZBDBCYHXKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methylnicotinate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an ester functional group, which is a carbonyl adjacent to an ether linkage .

Scientific Research Applications

  • Menthyl Nicotinate

    • Application : Menthyl nicotinate is a topical lipophilic niacin derivative used in cosmetics and personal care products . It is rapidly absorbed through the stratum corneum and slowly hydrolyzed by skin esterase into niacin and menthol .
    • Method : The compound is typically included in the formulation of these products, and its application would follow the usage instructions of the specific product .
    • Results : The time-dependent release of niacin and menthol prevents the excessive niacin-flush effect usually observed with other nicotinates . It has also been found to enhance skin barrier function .
  • Methyl Nicotinate

    • Application : Methyl nicotinate is used as an active ingredient as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .
    • Method : The compound is applied topically to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
    • Results : Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
  • Ethyl 2-chloro-4-methylnicotinate

    • Application : Ethyl 2-chloro-4-methylnicotinate is a chemical compound that possesses diverse applications in scientific research . It acts as a key reagent, facilitating the synthesis of complex organic molecules .
  • Methyl Isonicotinate

    • Application : Methyl isonicotinate is a toxic compound, which is used as a semiochemical . It is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .
    • Method : The compound affects the movement of thrips as walking and take-off behavior increases . More movement leads to more captured thrips on sticky traps .
    • Results : Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .

properties

IUPAC Name

ethyl 4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXGKCWPISPQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylnicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methylnicotinate
Reactant of Route 2
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Ethyl 4-methylnicotinate

Citations

For This Compound
24
Citations
T Toyoda, S Muraki, T Yoshida - Agricultural and Biological …, 1978 - academic.oup.com
… On the other hand, the Chinese base interestingly contained 29 % of methyl 5-ethyl-4-methylnicotinate (15), while the Egyptian and Moroccan bases contained only about 1 ~{ …
Number of citations: 17 academic.oup.com
E Leete, SAS Leete - The Journal of Organic Chemistry, 1978 - ACS Publications
… contrast to the experience of Haglid,9 we were able to condense ethyl 4-methylnicotinate (5)10 with N-methyl-2-pyrrolidone, in the presence of sodium hydride, to yield the nicotinoyl …
Number of citations: 2 pubs.acs.org
P Walter, NO Kaplan - Journal of Biological Chemistry, 1963 - Elsevier
… The intermediate ethyl-4-methylnicotinate showed a boiling point of 110-112” at 10 mm of Hg (22). For the aminolysis of the ester, 10 g of ethyl-4-methylnicotinate were shaken with 150 …
Number of citations: 57 www.sciencedirect.com
E Tittensor, DG Wibberley - Journal of the Chemical Society (Resumed …, 1958 - pubs.rsc.org
… -2-carboxylic acid, which showed the characteristic deep red coloration of a 2-carboxylic acid with ferrous sulpliate solution and was readily decarboxylated to ethyl 4-methylnicotinate. …
Number of citations: 3 pubs.rsc.org
M Hajibabaei, F Shafiei… - Journal of the Chinese …, 2020 - Wiley Online Library
Pyridines are compounds with a wide range of biological activities and they are the basis of several groups of drugs. In this study, the relationship between molecular descriptors and …
Number of citations: 2 onlinelibrary.wiley.com
X Wei - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
G Gilbertson, RT Koenig - Analytical Chemistry, 1981 - ACS Publications
… The major basic component of Chinese jasmine was methyl 5-ethyl-4-methylnicotinate, while that of Egyptian and Moroccan was methyl anthranilate. Togano et al. (578) identified …
Number of citations: 18 pubs.acs.org
RT Dean, H Rapoport - The Journal of Organic Chemistry, 1978 - ACS Publications
After separation of the above product, the remaining base-soluble, BuOH-extracted, reaction mixture was chomatographed on a silica gel column with a mixture of CeHe and EtOAc (70: …
Number of citations: 57 pubs.acs.org
M Penning, J Christoffers - European Journal of Organic …, 2014 - Wiley Online Library
A ring enlargement reaction with methylamine gave new pyrido[2,3‐c]‐, pyrido[3,4‐c]‐ and pyrido[3,2‐c]azocanone derivatives from cyclic β‐oxo esters with a cyclopentapyridine …
FJ Villani, PJL Daniels, CA Ellis… - Journal of …, 1971 - Wiley Online Library
… Condensation of ethyl 4-methylnicotinate (5b) with benzaldehyde (Chart 11) gave the iran.s-… Ethyl 4-methylnicotinate (55.3 g., 0.335 mole), freshly distilled benzaldehyde (71.0 g., 0.67 …
Number of citations: 39 onlinelibrary.wiley.com

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